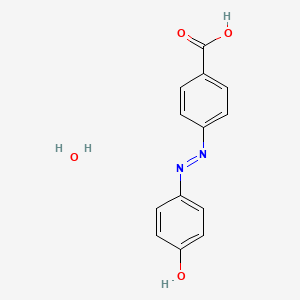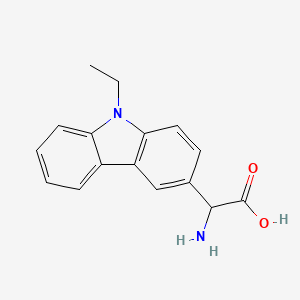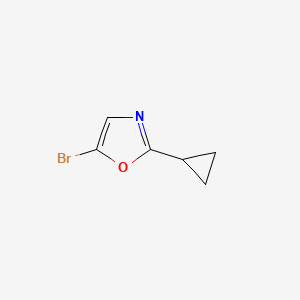
3-(Cyclopropylmethoxy)-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry of Tetrazolo Pyridazines
Photolysis studies on 3-azidopyridazine (tetrazolo [1, 5-b] pyridazine) have revealed the formation of 3-cyanocyclopropenes and other compounds through intermediate stages involving diazo compounds and carbenes. This research highlights the potential application of tetrazolo pyridazines in photochemical reactions and the synthesis of cyclopropene derivatives, which could be useful in various chemical syntheses and material science applications (Tsuchiya, Arai, & Igeta, 1973).
Synthesis of Heteroarenes
Research has demonstrated the use of 3-carbomethoxy/cyano-2H-pyran-2-ones as synthons for the synthesis of therapeutically important arenes and heteroarenes, including the transformation of these compounds into bridgedhead azolopyrimidines and imidazothiazines. This synthesis pathway could offer novel approaches in drug discovery and the development of pharmaceutical compounds (Ram, Srivastava, & Goel, 2003).
Antitumor Agents
A study on 2-cyclopropylindoloquinones and their analogues has shown significant in vitro cytotoxicity against hypoxic cells, with certain derivatives displaying potent antitumor activity in vivo. These findings suggest potential applications of these compounds as bioreductively activated antitumor agents, contributing to cancer therapy research (Naylor et al., 1997).
Vasodilator/Beta-Adrenoceptor Antagonists
The design and synthesis of 6-arylpyridazinones as combined vasodilator/beta-adrenoceptor antagonists have shown potential as antihypertensive agents. This research might inform the development of new therapeutic strategies for hypertension management (Slater et al., 1988).
Ferrocenylpyridazines Synthesis
The synthesis of 3,4,5,6-tetrasubstituted 5-acyl(-ethoxycarbonyl)pyridazines with ferrocenyl groups has been achieved, opening avenues for the application of these compounds in materials science, particularly in the development of ferrocene-containing polymers and electronic materials (Klimova et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-6-methylpyridazine, also known as roflumilast, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is mainly present in immune cells, epithelial cells, and brain cells, and it plays a crucial role in modulating inflammation and epithelial integrity .
Mode of Action
Roflumilast inhibits the activity of PDE4, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) . The elevation of cAMP levels results in the regulation of a wide array of genes and proteins, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE4 by roflumilast affects various biochemical pathways. The most notable among these is the cAMP signaling pathway. By increasing cAMP levels, roflumilast modulates the function of inflammatory and airway smooth muscle cells . This modulation can lead to a reduction in the inflammatory response mediated by various cells, including eosinophils, neutrophils, T lymphocytes, macrophages, monocytes, and dendritic cells .
Result of Action
The inhibition of PDE4 by roflumilast leads to several molecular and cellular effects. The most significant of these is the reduction of inflammation. By increasing cAMP levels and modulating the function of various cells, roflumilast can attenuate the inflammatory response . This anti-inflammatory action is beneficial in the treatment of diseases characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-5-9(11-10-7)12-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYETRSZTVALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)
